2-{[(2,5-Dichlorophenyl)amino]methylidene}-5-(furan-2-yl)cyclohexane-1,3-dione
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Overview
Description
2-{[(2,5-Dichlorophenyl)amino]methylidene}-5-(furan-2-yl)cyclohexane-1,3-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclohexane-1,3-dione core substituted with a 2,5-dichlorophenyl group and a furan-2-yl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,5-Dichlorophenyl)amino]methylidene}-5-(furan-2-yl)cyclohexane-1,3-dione typically involves the following steps:
Formation of the Cyclohexane-1,3-dione Core: The cyclohexane-1,3-dione core can be synthesized through a Claisen condensation reaction involving esters and ketones under basic conditions.
Introduction of the 2,5-Dichlorophenyl Group: The 2,5-dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks the aromatic ring.
Attachment of the Furan-2-yl Group: The furan-2-yl group can be attached through a Friedel-Crafts acylation reaction, where the furan ring acts as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the cyclohexane-1,3-dione core, converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydroxylated cyclohexane derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-{[(2,5-Dichlorophenyl)amino]methylidene}-5-(furan-2-yl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(2,5-Dichlorophenyl)amino]methylidene}-5-(furan-2-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione: Similar structure but with a thiazolidine-2,4-dione core.
2-{[(3,5-Dichlorophenyl)amino]methylidene}cyclohexane-1,3-dione: Similar structure but with different positions of chlorine atoms on the phenyl ring.
Uniqueness
2-{[(2,5-Dichlorophenyl)amino]methylidene}-5-(furan-2-yl)cyclohexane-1,3-dione is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(2,5-dichlorophenyl)iminomethyl]-5-(furan-2-yl)-3-hydroxycyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO3/c18-11-3-4-13(19)14(8-11)20-9-12-15(21)6-10(7-16(12)22)17-2-1-5-23-17/h1-5,8-10,21H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPFWRUJQBKFKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(=C1O)C=NC2=C(C=CC(=C2)Cl)Cl)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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